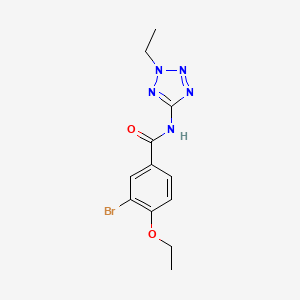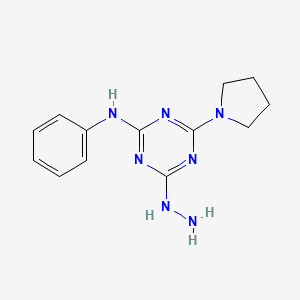
N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, also known as EBPT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. EBPT belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine involves its ability to interact with various molecular targets, including enzymes, receptors, and signaling pathways. For instance, N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of protein kinase B (AKT), a key regulator of cell survival and proliferation, leading to the induction of apoptosis in cancer cells. N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to have several biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been found to regulate glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in cells. Furthermore, N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine in lab experiments is its high potency and selectivity towards specific molecular targets, making it a valuable tool for studying various biological processes. However, one of the limitations of using N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is its potential toxicity and side effects, which may affect the reliability and reproducibility of the experimental results.
Direcciones Futuras
There are several future directions for the research on N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential as a therapeutic agent in other diseases, such as cardiovascular and infectious diseases, and the exploration of its environmental applications, such as the remediation of contaminated soils and water. Additionally, the elucidation of the molecular mechanisms underlying the biological activities of N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine may provide insights into the development of novel drugs and therapies.
Métodos De Síntesis
The synthesis of N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine involves a multi-step process that includes the reaction of 4-ethoxybenzylamine with phenyl isothiocyanate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained after purification and characterization using various techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been investigated for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been found to have a hypoglycemic effect by regulating glucose metabolism in diabetic rats. Additionally, N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
3-N-[(4-ethoxyphenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-23-15-10-8-13(9-11-15)12-19-17-20-16(18)22(21-17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMSOPYHNLGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(4-ethoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)


![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)

![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)
![2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)

